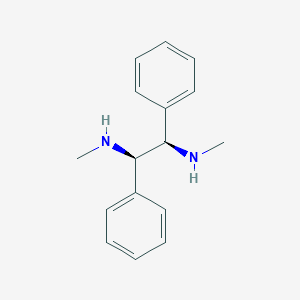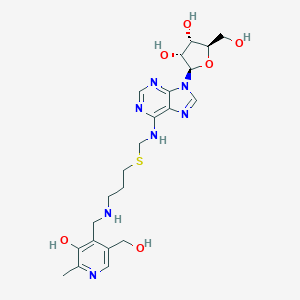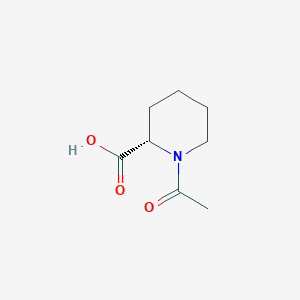
1-Acetyl-2-carboxypiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-carboxypiperidine (1-ACP) is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-carboxypiperidine is not fully understood. However, it is believed to exert its effects by interacting with the central nervous system. It has been shown to inhibit the activity of the GABA receptor, which is responsible for the regulation of neuronal excitability. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognition.
Efectos Bioquímicos Y Fisiológicos
1-Acetyl-2-carboxypiperidine has been shown to exhibit several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to decrease the levels of reactive oxygen species, which are known to cause cellular damage. Additionally, 1-Acetyl-2-carboxypiperidine has been found to increase the levels of antioxidants, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Acetyl-2-carboxypiperidine in lab experiments include its high yield synthesis method, its potential applications in medicinal chemistry and pharmacology, and its inhibitory effect on the central nervous system. However, the limitations include its unknown mechanism of action and the lack of studies on its long-term effects.
Direcciones Futuras
1-Acetyl-2-carboxypiperidine has the potential to be used in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Future studies should focus on elucidating its mechanism of action and determining its long-term effects. Additionally, 1-Acetyl-2-carboxypiperidine can be modified to improve its pharmacokinetic properties and increase its specificity towards certain receptors. Furthermore, the potential of 1-Acetyl-2-carboxypiperidine as a therapeutic agent for other diseases such as cancer and diabetes should be explored.
Métodos De Síntesis
1-Acetyl-2-carboxypiperidine can be synthesized using various methods, including the reaction of piperidine with acetyl chloride, followed by the oxidation of the resulting 1-acetylpiperidine using potassium permanganate. Another method involves the reaction of piperidine with acetic anhydride, followed by the oxidation of 1-acetylpiperidine using sodium hypochlorite. Both methods result in the formation of 1-Acetyl-2-carboxypiperidine with high yields.
Aplicaciones Científicas De Investigación
1-Acetyl-2-carboxypiperidine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit analgesic, anti-inflammatory, and antipyretic properties. Moreover, 1-Acetyl-2-carboxypiperidine has been shown to have an inhibitory effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
Número CAS |
111555-81-8 |
|---|---|
Nombre del producto |
1-Acetyl-2-carboxypiperidine |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(2S)-1-acetylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
JACZWLDAHFCGCC-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N1CCCC[C@H]1C(=O)O |
SMILES |
CC(=O)N1CCCCC1C(=O)O |
SMILES canónico |
CC(=O)N1CCCCC1C(=O)O |
Sinónimos |
2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



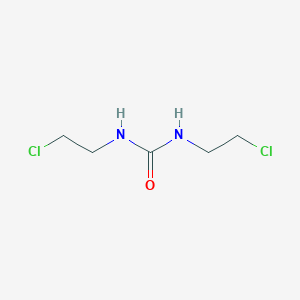
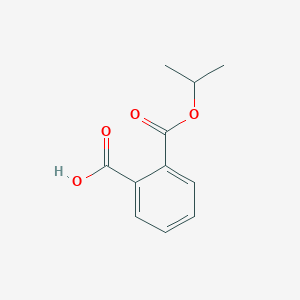
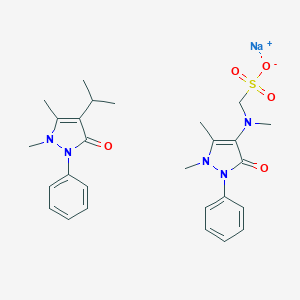
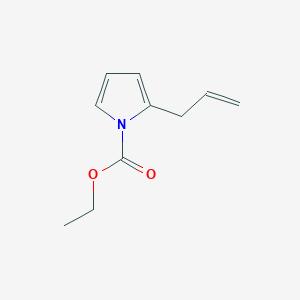
![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)
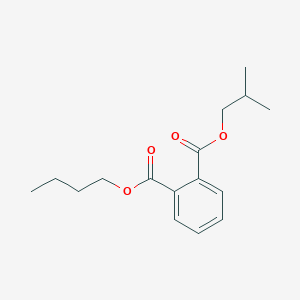
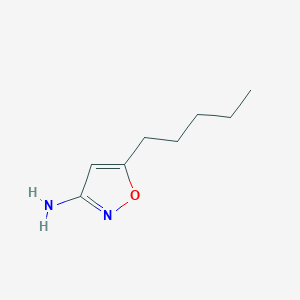

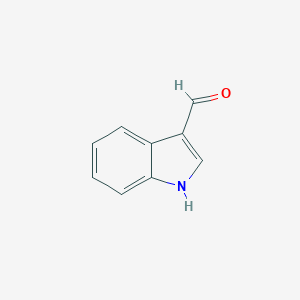
![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
